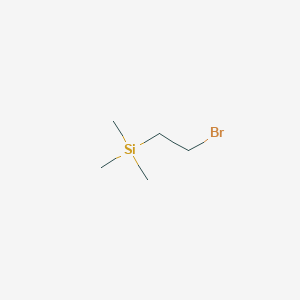

(2-Bromoethyl)trimethylsilane

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromoethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRIFSNOTHOUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470244 | |

| Record name | (2-Bromoethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18156-67-7 | |

| Record name | (2-Bromoethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromoethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Mechanistic Investigations of 2 Bromoethyl Trimethylsilane Reactivity

Solvolysis Mechanisms and β-Effect Stabilization

The solvolysis of (2-Bromoethyl)trimethylsilane proceeds at an accelerated rate compared to its carbon analogues, a hallmark of the β-effect. This stabilization is attributed to hyperconjugation, where the electrons in the C-Si σ-bond overlap with the developing empty p-orbital on the β-carbon. acs.org This interaction not only facilitates the departure of the leaving group but also dictates the nature of the intermediates and the final products.

Pioneering mechanistic studies have provided compelling evidence for the migration of the trimethylsilyl (B98337) group during the solvolysis of this compound. In a key experiment, the solvolysis of specifically deuterated this compound (Me₃SiCH₂CD₂Br) in aqueous methanol (B129727) was examined. researchgate.netacs.org When the reaction was halted at approximately 50% completion, analysis of the unreacted starting material revealed the presence of both the original compound and its isomer, Me₃SiCD₂CH₂Br. researchgate.netacs.org

This isotopic scrambling demonstrates that the trimethylsilyl group is not static during the reaction but migrates between the two carbon atoms of the ethyl chain. researchgate.net The formation of the rearranged bromide is a strong indicator of a mechanism that involves anchimeric assistance from the trimethylsilyl group. researchgate.netacs.org

Table 1: Isotopic Distribution in Recovered this compound after Partial Solvolysis

| Compound | Ratio |

|---|---|

| Me₃SiCH₂CD₂Br (Original) | 2 |

| Me₃SiCD₂CH₂Br (Migrated) | 1 |

Data sourced from studies on the solvolysis of Me₃SiCH₂CD₂Br in aqueous methanol. acs.org

The observation of the trimethylsilyl group migration strongly supports a mechanism involving a bridged cationic intermediate. researchgate.netacs.org The anchimerically assisted ionization of the carbon-bromine bond is proposed to lead to the formation of a three-membered ring structure known as a silacyclopropenium ion. researchgate.netacs.orgaston.ac.uk In this intermediate, the silicon atom is bonded to both carbon atoms, and the positive charge is delocalized across the three-membered ring.

This bridged structure accounts for the observed 1,2-migration of the silyl (B83357) group. researchgate.netaston.ac.uk The attack of a solvent molecule can then occur at either of the two carbon atoms, leading to the formation of different products, while the collapse of the intermediate back to the starting material can result in the observed isotopic scrambling. The formation of such bridged cations is a recurring theme in the solvolysis of β-silyl halides and is a direct consequence of the stabilizing β-effect. acs.org

In the presence of acid, the cleavage of the Si-C bond in β-silylethyl compounds can occur. Mechanistic studies on model compounds, such as 2-(trimethylsilyl)ethyl acetate (B1210297), suggest that the reaction proceeds via protonation of the acetate group, followed by a rate-determining cleavage to generate a β-silylated carbocation. acs.org The subsequent fate of this carbocation is heavily influenced by the nucleophile present.

For relatively simple systems, the process is believed to involve nucleophilic attack at the silicon atom, which facilitates the elimination of a stable tetravalent silicon species. acs.org In more complex systems with bulky substituents on the silicon, the reaction can proceed through a bridged siliconium cation. acs.org This intermediate can then be attacked by nucleophiles at multiple sites. For instance, with a small nucleophile like methanol, attack can occur at the sterically hindered silicon atom. acs.org In contrast, bulkier nucleophiles may preferentially attack other positions within the rearranged cationic structure. acs.org This demonstrates that the interplay between steric hindrance and the nature of the nucleophile is critical in directing the reaction pathway in acid-catalyzed processes. acs.org

Nucleophilic Substitution Reactions

This compound, as a primary alkyl halide, is a substrate for nucleophilic substitution reactions. savemyexams.com The presence of the bromine atom provides a reactive site for the displacement by a wide range of nucleophiles. ksu.edu.sa

In nucleophilic substitution reactions, the efficiency of the process is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally corresponds to it being a weak base. pressbooks.pub

The bromide ion (Br⁻) is considered a good leaving group because it is the conjugate base of a strong acid, hydrobromic acid (HBr). gatech.edu Its stability is due to its large size and high polarizability, which allows the negative charge to be dispersed effectively. pdx.edu In the context of this compound, the carbon-bromine bond is polarized, making the α-carbon electrophilic and susceptible to nucleophilic attack. ksu.edu.sa The departure of the stable bromide ion facilitates the formation of the new bond with the incoming nucleophile. pressbooks.pub The general effectiveness of halides as leaving groups follows the order I⁻ > Br⁻ > Cl⁻ >> F⁻, correlating with their decreasing size and increasing basicity. pressbooks.pubpdx.edu

Given that this compound is a primary alkyl halide, it is expected to react primarily through the S_N2 (Substitution Nucleophilic Bimolecular) mechanism. savemyexams.com The S_N2 pathway is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. dalalinstitute.com

This mechanism involves a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. ksu.edu.sa This trajectory is necessary to allow for optimal overlap between the nucleophile's orbital and the σ* antibonding orbital of the C-Br bond, leading to a transition state where the carbon is pentacoordinate. dalalinstitute.com Steric hindrance is a major factor in S_N2 reactions, and primary halides like this compound are favored substrates because the reaction center is relatively uncrowded. pdx.edu While the β-silyl group can exert steric influence, the primary nature of the halide generally ensures that the S_N2 pathway is the dominant route for simple nucleophilic displacement of the bromide.

Radical Processes Involving this compound

Radical reactions offer a powerful avenue for chemical synthesis, and understanding the involvement of this compound in such processes is key to harnessing its full potential. The cleavage of the carbon-bromine bond can generate a β-silylethyl radical, an intermediate whose subsequent reactions are of significant mechanistic interest.

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers with controlled molecular weights and low polydispersity. cmu.eduresearchgate.net The process relies on the reversible activation of a dormant species, typically an alkyl halide initiator, by a transition metal complex. acs.orggoogle.com The fundamental mechanism involves the abstraction of a halogen atom from the initiator (R-X) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br), generating a radical (R•) and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). google.com This radical then propagates by adding to monomer units before being deactivated by the higher oxidation state metal complex, reforming the dormant species and the lower oxidation state catalyst.

This compound possesses the requisite alkyl bromide structure to function as an ATRP initiator. The efficiency of an initiator is critical for a successful ATRP, as it dictates the number of polymer chains that are started. researchgate.net While studies specifically detailing the use of this compound as an ATRP initiator are not prevalent, research on structurally similar initiators provides valuable insights. For instance, the protection of α-bromocarboxylic acids with trimethylsilyl groups has been shown to significantly improve initiator efficiency in the ATRP of styrene. cmu.edu Unprotected 2-bromobutyric acid showed a low initiator efficiency of 0.1-0.2, whereas its trimethylsilyl-protected counterpart exhibited a much-improved efficiency of approximately 0.6. cmu.edu This suggests that the electronic and steric properties of the silyl group can play a crucial role in the initiation step.

The general order of initiator efficiency in ATRP is tertiary > secondary > primary alkyl halides, which correlates with the stability of the generated radical. acs.org As a primary bromide, this compound would be expected to be a competent, albeit potentially less active, initiator compared to secondary or tertiary analogues. The polymerization conditions, including the choice of catalyst, ligand, solvent, and temperature, would need to be carefully optimized for its use. acs.org

Table 1: Initiator Efficiency in ATRP of Styrene for Silyl-Protected vs. Unprotected Initiators Data extracted from studies on analogous bromo-initiators.

| Initiator | Protecting Group | Initiator Efficiency | Polydispersity (Mw/Mn) |

| 2-Bromobutyric acid | None | ~0.1 - 0.2 | - |

| 2-Bromobutyric acid | Trimethylsilyl | ~0.6 | < 1.2 |

| 2-Bromobutyric acid | tert-Butyldimethylsilyl | ~0.8 | - |

This table illustrates the impact of silyl protecting groups on the efficiency of ATRP initiators, based on available literature. cmu.edu

Radical clock experiments are a powerful kinetic tool used to detect the presence of transient radical intermediates and to measure the rates of fast radical reactions. illinois.edu The method involves a competition experiment where a radical is generated in the presence of a "radical clock"—a molecule that undergoes a unimolecular rearrangement at a known rate (kr). illinois.edu If the generated radical is trapped by another reagent before it can rearrange, one set of products is formed. If it rearranges first, a different set of products results. The ratio of these products, combined with the known rate of the clock reaction, allows for the determination of the rate of the competing trapping reaction. illinois.eduresearchgate.net

Common radical clock reactions include the ring-opening of cyclopropylmethyl radicals or the cyclization of 5-hexenyl radicals. illinois.edu For example, the rapid ring-opening of the cyclopropylmethyl radical to the homoallyl radical is often used as a definitive test for a radical intermediate; if the ring-opened product is observed, a radical mechanism is strongly indicated. researchgate.net

While specific radical clock experiments designed around this compound are not extensively documented, the principle can be applied to investigate its reaction mechanisms. For instance, in a reaction where this compound is a substrate and a radical pathway is suspected, a radical clock like (bromomethyl)cyclopropane (B137280) could be included. acs.org The formation of a ring-opened product resulting from the trapping of the homoallyl radical would provide compelling evidence for the intermediacy of radicals in the reaction sequence. Conversely, if this compound were used to generate a β-silylethyl radical, its reaction with a molecule containing a radical clock functionality could be timed.

Transition State Analysis and Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for understanding reaction mechanisms at a molecular level. uc.pt By modeling the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, locate the transition state (TS)—the highest energy point on the minimum energy path between reactants and products. ims.ac.jpresearchgate.net The energy of this transition state determines the activation energy (ΔG‡) and thus the rate of the reaction.

Quantum chemical methods, such as Density Functional Theory (DFT), are frequently employed to elucidate reaction mechanisms involving organosilicon compounds. cas.cn These calculations can predict reaction pathways, activation energies, and the geometries of transition states, offering insights that are often difficult or impossible to obtain through experiments alone. ims.ac.jpcas.cn

A pertinent example is the computational study of the reaction of a related compound, (bromodifluoromethyl)trimethylsilane, with the activator hexamethylphosphoramide (B148902) (HMPA). cas.cn DFT calculations were used to evaluate the mechanism of difluorocarbene generation. The study demonstrated that HMPA, acting as a Lewis base, attacks the silicon atom, which significantly lowers the energy of the transition state for carbene formation. cas.cn

Table 2: Calculated Gibbs Free Energy Profile for HMPA-activated (Bromodifluoromethyl)trimethylsilane Data from a computational study on a related organosilane. cas.cn

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Me₃SiCF₂Br + HMPA | 0.0 |

| TS1 | Transition state for HMPA attack on Si | +21.9 |

| Intermediate | [Me₃Si(HMPA)]⁺[CF₂Br]⁻ | +16.0 |

| TS2 | Transition state for C-Br bond cleavage | +18.7 |

| Products | [Me₃Si(HMPA)]⁺Br⁻ + :CF₂ | -20.6 |

This table summarizes the calculated energy profile for the reaction, highlighting the transition state energies involved in the process. cas.cn

This type of transition state analysis could be directly applied to understand the reactivity of this compound in various reactions. For example, in a nucleophilic substitution reaction, computational modeling could distinguish between an SN2 pathway and a pathway involving anchimeric assistance from the silyl group (the silicon-β-effect). By calculating the activation energies for different possible pathways, the most likely mechanism can be identified. Such studies would provide a detailed picture of the electronic interactions at play during the reaction, clarifying the role of the trimethylsilyl group in stabilizing or directing the formation of the transition state. acs.org

Iv. Applications of 2 Bromoethyl Trimethylsilane in Organic Synthesis

Reagent for Functional Group Introduction

The dual functionality of (2-Bromoethyl)trimethylsilane makes it a valuable tool for introducing specific structural motifs into organic molecules.

This compound serves as a synthetic equivalent for the introduction of a 2-(trimethylsilyl)ethyl group. This moiety is valuable in a variety of synthetic strategies. The presence of the bromine atom allows for nucleophilic substitution reactions, thereby attaching the CH₂CH₂Si(CH₃)₃ fragment to a range of substrates.

While the compound's name might suggest the introduction of a "bromomethyl" group, it is the bromoethyl group that is directly transferred. The reactivity of the C-Br bond is central to its application as an alkylating agent.

Furthermore, the solvolysis of this compound has been studied, revealing evidence for the migration of the trimethylsilyl (B98337) group. acs.org This migratory aptitude can influence the outcome of reactions and is an important consideration in its application. The trimethylsilyl group itself is a versatile functional group in organic synthesis, often used as a protecting group or as a precursor for other functionalities.

The synthesis of β-halo amino acid derivatives is an important area of research due to their potential as building blocks for modified peptides and other biologically active molecules. While direct, general methods for the synthesis of β-halo amino acid derivatives using this compound are not extensively documented in the literature, the reactivity of the compound suggests its potential in this area. For instance, trimethylsilyl halides are known to be effective reagents for the synthesis of β-halo amino acid derivatives from corresponding serine compounds. researchgate.net

The alkylation of amino acids is a common strategy for their modification. The nitrogen atom of an amino acid or its ester can act as a nucleophile, displacing the bromide from this compound to form an N-(2-trimethylsilylethyl)amino acid derivative. While this does not directly yield a β-halo amino acid, it introduces a functionalized ethyl group onto the nitrogen.

A bio-inspired strategy has been developed for the ribosomal synthesis of macrocyclic peptides where the unnatural amino acid O-(2-bromoethyl)-tyrosine is incorporated into a peptide sequence. nih.gov This bromoethyl-containing residue then undergoes a chemoselective reaction with a genetically encoded cysteine residue to form a thioether bond, demonstrating the reactivity of the bromoethyl group within a complex biological context. nih.gov This principle of intramolecular cyclization following the introduction of a bromoethyl group could conceptually be applied to the synthesis of cyclic amino acid derivatives.

Role in Cyclization and Heterocycle Synthesis

This compound and its derivatives are valuable precursors for the synthesis of various saturated and unsaturated heterocyclic compounds.

This compound is related to reagents used in the synthesis of four-membered heterocycles like azetidines and oxetanes. A notable method involves the use of (2-bromoethyl)sulfonium triflate, a commercially available reagent, for the cyclization of arylglycine derivatives to form azetidines. organic-chemistry.orgbristol.ac.ukorganic-chemistry.org This reaction proceeds via the in situ generation of a vinylsulfonium salt, which then undergoes nucleophilic addition by the amino ester, followed by intramolecular cyclization. bristol.ac.uk This high-yielding procedure is conducted under mild conditions and has a relatively broad substrate scope. organic-chemistry.orgorganic-chemistry.org

The methodology has been extended to the synthesis of oxetanes by using α-hydroxy esters as substrates instead of amino esters. organic-chemistry.org The reaction with diester derivatives of α-hydroxy esters has been shown to provide better yields. organic-chemistry.org Furthermore, a monodecarboxylation step can be employed to produce azetidine-2-carboxylic acids, which are biologically relevant compounds. organic-chemistry.org

| Starting Material | Reagent | Product | Yield | Ref. |

| N-Tosyl (2-aryl)glycine ethyl esters | (2-Bromoethyl)sulfonium triflate, DBU | Substituted Azetidines | High | organic-chemistry.org |

| α-Hydroxy malonate esters | (2-Bromoethyl)sulfonium triflate, DBU | Substituted Oxetanes | Good | researchgate.net |

| Arylglycine derivatives | (2-Bromoethyl)sulfonium triflate | Azetidines | High | organic-chemistry.org |

A unified protocol for the construction of 3-(2-bromoethyl)benzofurans has been developed utilizing bis[(trimethylsilyl)oxy]cyclobutene and various phenols. researchgate.netnih.gov This reaction is a Brønsted acid-mediated cascade process that involves nucleophilic addition followed by a carbocyclic rearrangement. researchgate.netnih.gov This one-pot, metal-free strategy operates under mild conditions and provides a facile route to these benzofuran (B130515) derivatives. researchgate.netnih.gov The resulting 3-(2-bromoethyl)benzofurans can be further transformed into 2-(benzofuran-3-yl)ethylamines, which are of interest as they can be precursors to 5-HT serotonin (B10506) receptor agonists. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| Bis[(trimethylsilyl)oxy]cyclobutene | Phenols | Brønsted acid | 3-(2-Bromoethyl)benzofurans | researchgate.netnih.gov |

This compound is a key starting material for the preparation of selenium-containing reagents used in the synthesis of biologically relevant heterocycles. For instance, it is used to synthesize 2-(trimethylsilyl)ethyl (TSE) diselenide and other selenating agents. rsc.org These reagents are then employed in the synthesis of selenium-containing β-lactams and nucleosides. rsc.org

The 2-(trimethylsilyl)ethylseleno group can be introduced into molecules, and its subsequent cleavage under specific conditions generates a selenolate anion. This anion can then undergo intramolecular cyclization to form selenium-containing heterocycles. rsc.org This strategy has been successfully applied to the synthesis of 5'-selenium modified nucleosides. rsc.orgrsc.org The reaction of a selenating reagent derived from this compound with a cyclouridine intermediate, in the presence of a base, leads to the ring-opening and introduction of the 2-(trimethylsilyl)ethane seleno group. rsc.org This method is versatile, proceeds under mild conditions, and allows for the synthesis of various functionalized selenium-containing nucleosides. rsc.orgrsc.org

| Precursor | Reagent derived from this compound | Product | Ref. |

| Cyclouridine derivatives | 2-(trimethylsilyl)ethaneselenolate | 5'-TSE-selenonucleosides | rsc.org |

| Alkenes and Alkynes | Selenating reagent | Selenium-containing β-lactams | rsc.org |

Cross-Coupling and Related Coupling Reactions

Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com this compound can serve as a precursor to organometallic reagents or participate directly as an electrophile in these transformations.

Applications in Functionalized Organic Molecule Development

The development of new cross-coupling methodologies is crucial for the synthesis of complex organic molecules. nih.gov While traditional cross-coupling reactions often involve sp²-hybridized carbons, the use of sp³-hybridized electrophiles like this compound is an area of ongoing research. nih.govnih.gov The functional group tolerance of such reactions can be a challenge, particularly with acidic functional groups. nih.gov However, advancements in catalyst development are expanding the scope of these reactions. nih.gov For instance, palladium-catalyzed cross-coupling reactions have become a robust tool for creating carbon-carbon and carbon-heteroatom bonds in the pharmaceutical industry. mdpi.com The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a notable example that offers compatibility with a wide range of functional groups. mdpi.comnih.gov

The 2-(trimethylsilyl)ethyl group, which can be introduced using this compound, is a valuable moiety in the synthesis of functionalized molecules. Its strategic use allows for subsequent transformations and the construction of complex molecular architectures.

Generation of Reactive Intermediates for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. alevelchemistry.co.ukscholaris.ca this compound can be a precursor for generating reactive intermediates that participate in these bond-forming reactions. For example, organolithium reagents derived from this compound can engage in cross-coupling reactions. rsc.org These reactions can be highly efficient, proceeding rapidly at room temperature and tolerating a variety of functional groups. rsc.org

Furthermore, radical intermediates play a significant role in modern organic synthesis. nih.govacs.org While not directly forming a radical from this compound, the broader context of generating reactive intermediates for C-C bond formation includes radical pathways. nih.govacs.org These methods provide access to a diverse range of molecular structures.

Selective Derivatization and Protection Strategies

The selective modification and protection of functional groups is a critical aspect of multi-step organic synthesis. This compound offers solutions for these challenges, particularly in the protection of hydroxyl groups and the synthesis of specific ketone derivatives.

Protection of Hydroxyl Groups

The protection of hydroxyl groups is essential to prevent their unwanted reaction during a synthetic sequence. highfine.com The 2-(trimethylsilyl)ethyl (TSE) group, introduced via reagents like this compound, can serve as a protecting group for alcohols. This group is a type of silyl (B83357) ether, which are widely used for hydroxyl protection due to their ease of introduction and removal. highfine.com

The stability of silyl ethers varies depending on the substituents on the silicon atom. highfine.com The TSE group offers a unique deprotection strategy. While many silyl ethers are cleaved under acidic or basic conditions, the TSE group can be removed with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). This orthogonality allows for the selective deprotection of a TSE-protected alcohol in the presence of other protecting groups that are sensitive to acid or base.

Table 1: Common Protecting Groups for Hydroxyl Groups and their Deprotection Conditions

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| Trimethylsilyl | TMS | Mild acid |

| Triethylsilyl | TES | Mild acid, fluoride ions |

| tert-Butyldimethylsilyl | TBDMS, TBS | Acid, fluoride ions |

| tert-Butyldiphenylsilyl | TBDPS | Acid, fluoride ions |

| 2-(Trimethylsilyl)ethyl | TSE | Fluoride ions (e.g., TBAF) |

| Methoxymethyl | MOM | Acid |

| p-Methoxybenzyl | PMB | Acid, oxidation (DDQ) |

Data compiled from multiple sources. highfine.comharvard.edunrochemistry.com

Synthesis of 2-Bromoethyl Ketones from Cyclopropanols

This compound is not directly used in this transformation, but the synthesis of β-bromo ketones from silyl cyclopropyl (B3062369) ethers, which are related structures, provides insight into the reactivity of similar bromo- and silyl-containing compounds. rsc.org The ring-opening of cyclopropanols is a valuable method for generating functionalized ketones. nih.gov

A simple and efficient method for the synthesis of β-bromo ketones involves the reaction of trimethylsilyl cyclopropyl ethers with bromine. rsc.org This reaction proceeds through the electrophilic opening of the cyclopropane (B1198618) ring. Similarly, electrochemical methods have been developed for the synthesis of α-bromomethyl and α-iodomethyl ketones from cyclopropanols using magnesium halides. researchgate.net These reactions exhibit high regioselectivity. researchgate.net The resulting halo ketones are versatile intermediates that can undergo further transformations, such as alkylation, alkenylation, and arylation reactions. researchgate.net

The ring-opening of cyclopropanol (B106826) derivatives can also be promoted by oxidative electron-transfer reagents. acs.org The regioselectivity of these reactions can be influenced by the choice of the oxidizing agent. acs.org

V. Applications in Organosilicon Chemistry and Materials Science

Precursor for Organosilicon Compounds Synthesis

The presence of both a halogen and a silyl (B83357) group allows (2-Bromoethyl)trimethylsilane to serve as a versatile starting material for more complex organosilicon compounds. lookchem.comamericanelements.com The bromo group provides a reactive site for nucleophilic substitution, while the trimethylsilyl (B98337) group can be retained in the final product or participate in further chemical transformations. This dual functionality enables the targeted incorporation of the trimethylsilylethyl moiety into a wide array of molecular architectures.

This compound and its derivatives are instrumental in building silicon-containing polymers. nih.gov These materials combine the properties of organic polymers with the unique characteristics of silicon, such as thermal stability, low surface energy, and high gas permeability. nih.gov The compound can be used to synthesize monomers that are subsequently polymerized, or it can be incorporated into polymer structures through post-polymerization modification. The combination of silicon and oxygen atoms with organic groups has led to a new generation of modified silicon-containing polymeric materials, offering a diverse mix of properties and a broad spectrum of practical uses. nih.gov

The incorporation of the this compound moiety or similar functional silanes into materials is a key strategy for developing advanced materials with tailored properties. nih.gov The presence of silicon can significantly alter the physical and chemical characteristics of a material. For instance, in the field of biomedical devices, the integration of siloxane-containing monomers is a known method to enhance the oxygen permeability of hydrogels used for contact lenses. nih.gov The functionalization of nanomaterials with silane (B1218182) coupling agents is another approach to improve their compatibility with polymer matrices, leading to nanocomposites with enhanced thermal and mechanical properties. mdpi.com This strategy is part of a broader effort to design novel materials for highly efficient applications, such as polymer solar cells, by fine-tuning molecular structures. nih.gov

| Application Area | Related Silane Example | Resulting Property Enhancement | Source |

| Biomedical Hydrogels | 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane | Increased Oxygen Permeability | nih.gov |

| Polymer Nanocomposites | Aminopropyltriethoxysilane (APTES) | Improved Interfacial Adhesion | mdpi.com |

| Polymer Solar Cells | Dialkoxysilane-substituted benzodithiophene | Optimized Photovoltaic Efficiency | nih.gov |

Polymer Modification and Functionalization

The reactive nature of the bromo- group in this compound makes it a prime candidate for the modification and functionalization of existing polymers. This process involves chemically attaching the silyl group to a polymer backbone, thereby altering its properties or introducing new functionalities for subsequent reactions.

Introducing silicon-containing groups onto a polymer chain can significantly alter its bulk and surface properties. This modification can lead to changes in hydrophilicity, thermal stability, and resistance to degradation. For example, grafting silane molecules onto the surface of a polymer can create a more hydrophobic surface. This approach is widely used in creating materials for coatings, adhesives, and elastomers where specific surface interactions are desired. Current time information in Bangalore, IN.

A highly effective and specific application involves the synthesis of well-defined glycopolymers. researchgate.net This advanced process often uses a precursor polymer, such as poly(2-bromoethyl acrylate) (pBEA), which is synthesized via controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netcore.ac.uk The pendant bromo groups on this precursor polymer are highly reactive and can be efficiently substituted by thiol-containing molecules. researchgate.net

In this thio-bromo substitution reaction, thiolated sugars (e.g., 1-thio-β-D-glucose or 1-thio-β-D-galactose) act as nucleophiles, displacing the bromide to form a stable thioether linkage. researchgate.netcore.ac.uk This method is particularly advantageous as it proceeds with high efficiency under mild conditions, often at room temperature and without the need for catalysts or protecting groups for the sugar moieties. core.ac.uk The result is a scalable and cost-effective route to a library of well-defined glycopolymers, which are of significant interest for biomedical applications due to their specific binding properties with proteins like lectins. researchgate.netcore.ac.uk

| Feature | Description | Significance | Source |

| Polymerization Technique | RAFT polymerization of a bromo-functional monomer (e.g., 2-bromoethyl acrylate). | Provides excellent control over polymer molecular weight and results in narrow distributions (low dispersity). | researchgate.net |

| Functionalization Step | Nucleophilic substitution of pendant bromo groups with a sugar thiolate. | Creates a stable thioether bond, attaching the carbohydrate to the polymer backbone. | researchgate.netcore.ac.uk |

| Reaction Conditions | Mild, often at room temperature, without catalysts or protecting groups. | Atom-efficient, cost-effective, and preserves the structure of sensitive sugar molecules. | researchgate.netcore.ac.uk |

| Outcome | Synthesis of well-defined glycopolymers with high degrees of functionalization. | Enables the creation of advanced materials for studying carbohydrate-protein interactions and for biomedical applications. | researchgate.netresearchgate.net |

Graft copolymers consist of a main polymer backbone with one or more side chains, or "grafts," of a different chemical nature. nih.gov The synthesis of these complex architectures can be achieved through several strategies, and precursor polymers containing reactive halogen groups, like those derived from this compound or related monomers, are highly useful in these methods. nih.govnih.govresearchgate.net

Two primary approaches are the "grafting from" and "grafting onto" methods:

Grafting From : In this technique, active sites are generated along a polymer backbone, which then initiate the polymerization of a second monomer to grow the side chains. nih.govresearchgate.net A backbone containing bromoethyl groups can be treated with an appropriate catalyst system to initiate Atom Transfer Radical Polymerization (ATRP) or other controlled polymerization methods, growing the grafts directly from the main chain. nih.gov

Grafting Onto : This method involves attaching pre-synthesized polymer chains (with reactive end-groups) onto a functionalized backbone. nih.govresearchgate.net For example, a polymer backbone with pendant bromoethyl groups can react with living anionic polymer chains or polymers with terminal amine or alcohol groups, which displace the bromine and form a covalent bond, thus attaching the entire pre-made chain as a graft. researchgate.net

These methodologies allow for the creation of a vast array of graft copolymers with tailored structures and properties for diverse applications. nih.govscribd.com

| Grafting Method | Description | Key Requirement for Backbone | Source |

| Grafting From | Side chains are polymerized from initiating sites along the main backbone. | The backbone must contain randomly distributed functional groups that can act as initiators (e.g., alkyl halides). | nih.govresearchgate.net |

| Grafting Onto | Pre-synthesized polymer chains are attached to a reactive backbone. | The backbone must contain functional groups that can react with the end-groups of the graft chains (e.g., alkyl halides for nucleophilic substitution). | nih.govresearchgate.net |

| Grafting Through | A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with another monomer. | N/A (This method builds the backbone and attaches grafts simultaneously). | researchgate.net |

Role in Silicon-Based Photoresists

In the quest for smaller feature sizes in semiconductor manufacturing, thin film imaging techniques like silicon-based bilayer resists have gained significant interest. This compound and its derivatives play a crucial role in these systems. They can be incorporated into polymer structures to create photoresists that are sensitive to specific wavelengths of light, such as 248 nm, used in deep UV lithography.

Mechanistic Studies of Acidolysis Reactions in Bilayer Photoresists

The functionality of these photoresists relies on acid-catalyzed chemical transformations. In a typical bilayer resist system, a silicon-containing polymer is used as the imaging layer. This polymer is often a copolymer, for instance, of 4-hydroxystyrene and a silicon-containing monomer like 2-(trimethylsilyl)ethyl methacrylate. acs.org This monomer serves a dual purpose: it provides the necessary silicon content for oxygen etch resistance and contains an acid-labile group that enables the imaging process. acs.org

Upon exposure to deep UV radiation, a photoacid generator within the resist film produces a strong acid. This photogenerated acid catalyzes the cleavage of the acid-sensitive group in the polymer. Mechanistic studies on model compounds, such as 2-(trimethylsilyl)ethyl acetate (B1210297), have been conducted to understand the reactions occurring within the resist film. acs.orgibm.com These studies suggest that the acid-catalyzed cleavage proceeds through a nucleophilic attack on the silicon atom of the protonated ester. acs.orgibm.com

Specifically, the protonation of the ester is thought to lead to the formation of a bridged siliconium cation intermediate. acs.orgibm.com This highly reactive intermediate can then react with nucleophiles present in the system. This proposed mechanism is consistent with the observed silylation of phenolic hydroxyl groups within the photoresist film during lithographic processing. acs.orgibm.com The acidolysis reaction effectively changes the polarity of the exposed regions of the resist, rendering them soluble in a developer solution. This "polarity switch" is fundamental to the formation of the desired pattern. acs.org

It has been observed that the structural arrangement of the silyl group is critical. For example, if a 3-silylated propyloxy ester is used instead of a 2-silylated ethoxy linker, the system becomes inert to acid-catalyzed cleavage, highlighting the importance of the β-silyl effect in these reactions. acs.org

Silylation of Phenolic Hydroxyl Groups in Polymer Films

A key consequence of the acidolysis reaction in these photoresists is the silylation of phenolic hydroxyl groups on the polymer backbone (e.g., from the 4-hydroxystyrene units). acs.org This process involves the transfer of a silyl group, originating from the acid-labile monomer, to the phenolic oxygen.

Experimental evidence supports this intramolecular silylation. For instance, 13C NMR analysis of processed resist films has shown new resonances indicative of polymer-bound silylated phenolic hydroxyl groups. acs.org Furthermore, infrared (IR) spectroscopy of processed films has demonstrated the growth of Si-O absorption bands that mirror the disappearance of absorption bands associated with the original silicon-containing group as a function of the imaging dose. acs.org

| Reactant/Species | Analytical Technique | Observation | Implication |

| Processed 4-hydroxystyrene copolymer resist film | 13C NMR Spectroscopy | Appearance of new resonances at 120.2 ppm. acs.org | Evidence of silylated phenolic hydroxyl groups. acs.org |

| Processed 80:20 resist 7 film | IR Spectroscopy | Growth of Si-O absorption mirroring the disappearance of the tris(trimethylsilyl) group absorption. acs.org | Confirms the formation of Si-O functionality during processing. acs.org |

Vi. Research in Medicinal Chemistry and Pharmaceutical Development

Reagent in Pharmaceutical Production

In the context of pharmaceutical production, (2-Bromoethyl)trimethylsilane functions primarily as an alkylating agent that introduces the 2-(trimethylsilyl)ethyl group. This group is of particular interest because it can serve as a stable, sterically significant, and lipophilic component. It can also act as a versatile protecting group for various functional groups, which is a critical function in the complex, multi-step synthesis of active pharmaceutical ingredients (APIs).

The introduction of this moiety can influence a drug molecule's physical and chemical properties, such as solubility, stability, and crystallinity, which are crucial for formulation and manufacturing. While specific, large-scale production examples for individual marketed drugs are often proprietary, its inclusion in numerous patents for classes of therapeutic compounds underscores its value as a reliable synthetic tool. nih.gov

Table 1: Properties of this compound as a Reagent

| Property | Value | Significance in Production |

| Molecular Formula | C₅H₁₃BrSi | Provides a compact source of a silylated two-carbon unit. |

| Molecular Weight | 181.15 g/mol | Relevant for stoichiometric calculations in synthesis. |

| Boiling Point | ~149-150 °C | Allows for purification by distillation and predictable reaction conditions. |

| Reactivity | Alkylating Agent | The carbon-bromine bond is susceptible to nucleophilic substitution, enabling attachment to diverse substrates. |

| Key Functional Group | 2-(trimethylsilyl)ethyl | Can act as a stable substituent or a protecting group removable under specific fluoride-ion conditions. |

Synthesis of Biologically Active Compounds

The creation of new biologically active compounds often involves the systematic modification of a known pharmacophore to improve efficacy, selectivity, or pharmacokinetic properties. This compound is a valuable reagent in this process, enabling the synthesis of novel analogs for structure-activity relationship (SAR) studies.

By reacting it with nucleophiles such as amines, phenols, or thiols present on a core bioactive molecule, chemists can introduce the 2-(trimethylsilyl)ethyl group. This modification adds a bulky, non-polar group that can enhance membrane permeability or alter the way the molecule binds to its biological target. For instance, replacing a simple ethyl group with a 2-(trimethylsilyl)ethyl group can significantly change the electronic and steric profile of a compound, potentially leading to improved biological activity or a different pharmacological profile. This strategy is a cornerstone of analog-based drug discovery, where even subtle structural changes can lead to major therapeutic advancements.

Table 2: Reactions for Synthesizing Bioactive Compound Analogs

| Reaction Type | Nucleophile | Resulting Linkage | Purpose in Synthesis |

| N-Alkylation | Primary/Secondary Amine | C-N Bond | Modifies basicity, lipophilicity, and receptor interaction of amine-containing compounds. |

| O-Alkylation | Phenol/Alcohol | C-O Bond (Ether) | Masks polar hydroxyl groups, increasing cell permeability. |

| S-Alkylation | Thiol | C-S Bond (Thioether) | Introduces a stable, lipophilic thioether linkage. |

| C-Alkylation | Carbanion | C-C Bond | Extends the carbon skeleton of a molecule with a silylated fragment. |

Development of New Drugs and Therapies

The journey of developing a new drug is complex and requires a vast chemical toolbox to generate and optimize lead compounds. frontiersin.orgnih.gov Reagents like this compound are fundamental components of this toolbox. One key application is in the construction of compound libraries for high-throughput screening, where diverse sets of molecules are created to identify initial "hits" against a biological target. nih.gov

Furthermore, the 2-(trimethylsilyl)ethyl group introduced by this reagent has applications in modern drug design strategies, such as the development of prodrugs. frontiersin.org A prodrug is an inactive compound that is converted into an active drug within the body. The 2-(trimethylsilyl)ethyl group can be used as a protecting group for a key functional moiety on a drug molecule. This group is generally stable but can be cleaved under specific physiological conditions or through targeted enzymatic action, releasing the active drug at the desired site. This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, or to reduce its toxicity. nih.gov

Generation of Novel Selenating Reagents for Bioactive Molecules

Organoselenium compounds are of growing interest in medicinal chemistry due to their unique biological activities, including antioxidant and anticancer properties. mdpi.com The generation of novel selenium-containing molecules often requires specialized reagents. This compound can serve as a precursor for creating such reagents. nih.gov

Based on established organoselenium chemistry, this compound can react with nucleophilic selenium sources to produce new silylated organoselenium compounds. cardiff.ac.uk For example, reaction with sodium hydrogen selenide (B1212193) (NaHSe) or a reduced diselenide can yield (2-(trimethylsilyl)ethyl)selanol or the corresponding diselenide. These new selenium-containing molecules can then be used as "selenating reagents" to introduce the (trimethylsilyl)ethylseleno- moiety [(CH₃)₃SiCH₂CH₂Se-] into target bioactive structures. This process allows for the creation of entirely new classes of potential therapeutics that combine the structural features of organosilanes with the biological activity of organoselenium compounds. nih.govresearchgate.net

Table 3: Plausible Synthesis of Novel Selenium Reagents

| Selenium Source | Reducing Agent (if needed) | Plausible Product from this compound | Potential Application |

| Elemental Selenium (Se) | Sodium borohydride (B1222165) (NaBH₄) | Bis(2-(trimethylsilyl)ethyl) diselenide | Transfer of the (trimethylsilyl)ethylseleno- group. |

| Diphenyl diselenide | Sodium borohydride (NaBH₄) | (2-(trimethylsilyl)ethyl)phenyl selenide | Introduction of a phenylseleno group with a silyl (B83357) tail. |

| Sodium Selenide (Na₂Se) | None | Bis(2-(trimethylsilyl)ethyl) selenide | A stable selenoether for further chemical modification. |

Vii. Advanced Characterization and Theoretical Studies

Spectroscopic Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule.

In the derivatives of (2-Bromoethyl)trimethylsilane, the trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, provides a distinct and easily identifiable signal in the ¹H NMR spectrum, typically appearing as a sharp singlet at approximately 0 ppm. The protons on the ethyl bridge adjacent to the silicon atom also exhibit characteristic chemical shifts. For instance, in reactions where the bromine atom is substituted, the resulting methylene (B1212753) protons (e.g., -CH₂-N₃, -CH₂-SPh) provide valuable structural information through their chemical shifts and coupling patterns. rsc.orgrsc.org Low-temperature ¹H NMR spectroscopy has been effectively used to study the conformational flexibility of cyclic products derived from related haloalkylsilanes. researchgate.net

¹³C NMR spectroscopy complements the proton data, with the carbons of the TMS group appearing at a characteristic upfield position. The signals for the ethyl bridge carbons are also diagnostic of the substitution that has occurred at the bromine-bearing carbon. researchgate.netrsc.org The analysis of both ¹H and ¹³C NMR spectra is fundamental for confirming the successful transformation of this compound into its desired derivatives. rsc.org

Below is a table showing representative NMR data for a derivative formed from a reaction analogous to those involving this compound.

| Compound Name | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| 2'-Azidoethyl mannopyranoside | ¹H | 3.65 | t, J = 5.5 | CH₂Br (starting material analog) |

| ¹H | 3.99 | dd, J = 3.4, 1.7 | H-2 | |

| ¹³C | 31.64 | CH₂Br (starting material analog) | ||

| ¹³C | 99.88 | C-1 |

This table is illustrative, based on data for 2'-bromoethyl mannopyranoside, a structurally related bromoethyl compound, to demonstrate typical spectral regions. rsc.org

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the derivatives of this compound. The presence or absence of specific absorption bands in the IR spectrum confirms whether a reaction has proceeded as intended. The vibrations of bonds involving the silicon atom give rise to characteristic peaks. gelest.com

For example, the formation of silanols (Si-OH) from hydrolysis reactions can be identified by a sharp band around 3690 cm⁻¹ for free silanol (B1196071) groups and a broad band in the 950-810 cm⁻¹ range. gelest.com If the derivative is a siloxane (containing a Si-O-Si linkage), a strong, broad absorption band will appear in the 1110-1080 cm⁻¹ region. mdpi.comelsevier.es The Si-C bond in the Si-CH₃ groups of the trimethylsilyl moiety typically shows a stretching vibration around 1256 cm⁻¹. mdpi.com

Following reactions at the bromo-substituted carbon, new characteristic peaks will appear. For instance, the formation of an azide (B81097) derivative would introduce a strong, sharp peak around 2100 cm⁻¹ corresponding to the N₃ stretching vibration. IR spectroscopy is frequently used to monitor the progress of reactions, such as the hydrolysis and condensation of organosilanes. elsevier.esbohrium.com

The table below lists some characteristic IR absorption frequencies relevant to the analysis of this compound derivatives. gelest.com

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| Trimethylsilyl | Si-C (in Si-CH₃) | ~1250 | Strong |

| Trimethylsilyl | Si-CH₃ | ~840, ~750 | Strong |

| Silanol | O-H stretch (free) | ~3690 | Sharp |

| Siloxane | Si-O-Si stretch | 1110 - 1080 | Strong, Broad |

| Vinylsilane | C=C stretch | 1640 - 1590 | Variable |

| Azide | N₃ stretch | ~2100 | Strong, Sharp |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of reaction products, as well as for gaining structural information through fragmentation patterns. acs.org When derivatives of this compound are analyzed, particularly by gas chromatography-mass spectrometry (GC-MS), they exhibit characteristic fragmentation.

A hallmark of trimethylsilylated compounds is the presence of a prominent peak at a mass-to-charge ratio (m/z) of 73, which corresponds to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. nih.govresearchgate.net Another common fragmentation pathway is the loss of a methyl group from the molecular ion, resulting in an [M-15]⁺ peak. nih.gov The fragmentation spectrum can be complex but provides a fingerprint for the compound's structure. For example, the cleavage of bonds adjacent to the silicon atom or the substituent group can lead to other diagnostic fragment ions. researchgate.netresearchgate.net

Recent studies using high-resolution mass spectrometry, such as Orbitrap GC-MS, have revealed that silane (B1218182) ions can undergo gas-phase reactions with residual water within the instrument's C-trap. wiley.comresearchgate.netnih.gov These reactions can lead to unexpected ions, such as water adducts ([M+H₂O]⁺), which must be considered for accurate spectral interpretation. nih.gov

| Ion | m/z | Description |

| [Si(CH₃)₃]⁺ | 73 | Base peak in many silylated compounds, indicates the presence of a TMS group. researchgate.net |

| [M-CH₃]⁺ | M-15 | Loss of a methyl radical from the molecular ion. nih.gov |

| [M-Br]⁺ | M-79/81 | Loss of a bromine radical from the parent compound. |

| [Si(CH₃)₂CH₂]⁺ | 72 | Rearrangement and loss of methane (B114726) from the m/z 87 ion. |

Computational Chemistry and Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), provide powerful insights into the reactivity of this compound that are often inaccessible through experimental means alone. These theoretical approaches allow for the detailed examination of reaction mechanisms, transition states, and the electronic and steric effects that control chemical transformations. nih.govrsc.org

DFT calculations are widely used to model the potential energy surfaces of chemical reactions, enabling the prediction of the most likely reaction pathways. nih.govescholarship.org For this compound, theoretical studies can elucidate the mechanisms of substitution and elimination reactions. By calculating the activation energies for different possible routes, researchers can predict which products are kinetically favored.

A key reaction of interest is the β-elimination, which is influenced by the β-silicon effect. DFT studies on analogous compounds like 2-chloroethylsilane (B1173555) have been used to investigate the reaction mechanisms and kinetics of such elimination processes. acs.org These calculations can model the transition state structures and determine the energy barriers, providing a quantitative prediction of reactivity. researchgate.net Such predictive power is crucial for designing synthetic strategies and understanding unexpected outcomes. For example, computational analysis can help determine whether a reaction will proceed via a concerted or stepwise mechanism. beilstein-journals.org

The trimethylsilyl group exerts significant electronic and steric effects that are critical to the reactivity of this compound. DFT calculations are instrumental in quantifying these effects. mdpi.commdpi.com

The most important electronic influence is the β-silicon effect, where the silicon atom stabilizes a developing positive charge on the β-carbon atom (the carbon bonded to bromine). qub.ac.uk Theoretical studies and Natural Bond Orbital (NBO) analysis show that this stabilization occurs through hyperconjugation, an interaction between the filled σ orbital of the C-Si bond and the empty p-orbital of the carbocationic center. researchgate.net This effect significantly enhances the rate of reactions that proceed through a carbocationic intermediate at the β-position.

Furthermore, DFT can be used to analyze the steric hindrance imposed by the bulky trimethylsilyl group. nsf.gov This steric bulk can influence the regioselectivity of reactions by dictating the trajectory of an approaching nucleophile or by favoring certain conformations in a transition state. mdpi.com Calculations on related systems have shown that the trimethylsilyl group can act as an electron-donating group, which influences the electron density distribution and reactivity of the molecule. acs.orgacs.org

Viii. Emerging Research and Future Directions

Novel Synthetic Routes and Catalytic Systems

The primary industrial synthesis of (2-Bromoethyl)trimethylsilane involves the radical-initiated addition of hydrogen bromide to trimethyl(vinyl)silane. thieme-connect.de Research in this area is geared towards improving efficiency, safety, and catalyst performance.

Established and Investigated Synthetic Methods: A common and direct route to this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond of trimethyl(vinyl)silane. This reaction is typically initiated by peroxides, such as dibenzoyl peroxide, or UV light. thieme-connect.de In the absence of a radical initiator, trimethyl(vinyl)silane is not susceptible to electrophilic addition by HBr. thieme-connect.de

While the peroxide-initiated route is well-established, research is exploring more advanced catalytic systems to enhance control and efficiency. For instance, the development of sophisticated ruthenium catalysts for C-H functionalization reactions using silyl (B83357) halides highlights a trend towards complex catalyst design that could be applied to their synthesis. nih.gov Future work may focus on developing catalytic systems that avoid the use of stoichiometric initiators, potentially involving transition metal catalysis or photocatalysis to generate the required radicals under milder conditions.

Another avenue of exploration involves adapting methods used for analogous compounds. For example, the related (2-chloroethyl)trimethylsilane (B2693847) can be synthesized from the chlorination of ethylene (B1197577) followed by reaction with trimethylsilane. A similar pathway could be envisioned for the bromo derivative, although this would require careful control to prevent side reactions.

| Starting Material(s) | Reagent(s) | Catalyst/Initiator | Product | Key Features | Reference(s) |

| Trimethyl(vinyl)silane | Hydrogen Bromide (HBr) | Dibenzoyl Peroxide | This compound | Radical chain mechanism; Anti-Markovnikov regioselectivity. | thieme-connect.de |

| Allyltrimethylsilane (B147118) | Hydrogen Bromide (HBr) | None (Electrophilic Addition) | (2-Bromopropyl)trimethylsilane | Illustrates reactivity of related silanes via β-silyl carbocation. | thieme-connect.de |

| Trichloro(vinyl)silane | Hydrogen Chloride (HCl) | Aluminum Trichloride (B1173362) (AlCl₃) | Trichloro(2-chloroethyl)silane | Demonstrates Lewis acid catalysis for addition to vinylsilanes. | thieme-connect.de |

| Ethylene, Chlorine | Trimethylsilane | Not Specified | (2-Chloroethyl)trimethylsilane | Suggests a potential alternative multi-step route for the bromo-analog. |

Table 1. Selected Synthetic Routes for β-Haloethylsilanes.

Future research is likely to focus on developing catalytic systems that offer higher turnover numbers, operate under milder conditions, and minimize waste, aligning with the principles of green chemistry. bridgew.edu

Exploration of New Reactivity Modes

The reactivity of this compound is dominated by the β-effect, where the silicon atom stabilizes the development of positive charge on the β-carbon atom. thieme-connect.de This effect facilitates a range of transformations and is central to the exploration of its reactivity.

Ruthenium-Catalyzed C-H Functionalization: A significant recent development is the use of (bromomethyl)trimethylsilane, a constitutional isomer of the title compound, in regioselective C-H functionalization reactions. nih.gov Research has demonstrated that ruthenium catalysts can direct the ortho-silylation of arenes bearing a directing group. nih.gov While this specific work used the bromomethyl isomer, it opens a promising avenue for future research exploring the reactivity of this compound in similar catalytic C-H activation cycles to achieve, for example, β-silylethylation of aromatic systems.

Intramolecular Cyclizations and Rearrangements: The unique electronic properties of this compound make it a valuable precursor in reactions involving cationic intermediates. Studies on its solvolysis have provided evidence for the migration of the trimethylsilyl (B98337) group, a key mechanistic feature. acs.org This reactivity has been harnessed in the synthesis of complex molecules. For instance, activation of a hydroxyl group in a γ-silyl tertiary alcohol, prepared using a (trimethylsilyl)ethyl magnesium bromide reagent, triggers a ring-closing reaction to afford spirocyclopropanes. acs.org This demonstrates a sophisticated use of the inherent reactivity of the β-silylethyl moiety to construct strained ring systems.

| Reaction Type | Substrate Type | Key Reagent/Catalyst | Product Type | Mechanistic Feature | Reference(s) |

| Ortho-Silylmethylation | Arenes with N-directing groups | Ruthenium (pre)catalyst | Ortho-silylmethylated arenes | C-H activation, directed functionalization (using bromomethyl isomer). | nih.gov |

| Spirocyclopropanation | γ-Silyl tertiary alcohols | Thionyl chloride / 4-DMAP | Spirocyclopropane nucleosides | Intramolecular substitution with silyl group participation. | acs.org |

| Solvolysis | This compound | Solvent (e.g., ethanol) | Ethoxyethyltrimethylsilane, etc. | Trimethylsilyl group migration, β-effect stabilization. | acs.org |

Table 2. Examples of Reactivity Modes.

Future work will likely continue to probe the boundaries of this reactivity, designing new transformations that leverage the β-effect and the potential for silyl group migration in tandem with modern catalytic methods.

Expansion into Niche Applications

The unique reactivity of this compound and its derivatives makes them enabling reagents for the synthesis of high-value molecules in pharmaceuticals and materials science.

Medicinal Chemistry and Pharmaceutical Synthesis: One of the most compelling niche applications is in the synthesis of complex pharmaceutical targets. A practical, multi-step synthesis of 2′-deoxy-2′-spirocyclopropylcytidine, a potential inhibitor of the hepatitis C virus RNA, utilizes a key step where a γ-silyl tertiary alcohol cyclizes to form the spiro-fused cyclopropane (B1198618) ring. acs.org This highlights the compound's utility in creating structurally complex and medicinally relevant scaffolds. The broader strategy of using silylmethyl groups as synthetic handles, installed via reagents like (bromomethyl)trimethylsilane, has been applied to the synthesis of the pharmaceutical losmapimod, showcasing the potential for these reagents in direct, late-stage functionalization. nih.gov

Protecting Group Chemistry: The 2-(trimethylsilyl)ethyl (SEE) group is a valuable protecting group, particularly for amines. Its installation can be accomplished using reagents like (2-haloethyl)trimethylsilane. The SEE group is stable to a wide range of conditions but can be readily cleaved using fluoride (B91410) sources. This strategy has been employed in the synthesis of complex molecules like the antihypertensive drug spirapril, where a 2-(trimethylsilyl)ethyl ester is used and later removed with tetrabutylammonium (B224687) fluoride. mdpi.com

Specialty Polymer and Catalyst Synthesis: There is emerging potential for incorporating the 2-bromoethyl functionality into more complex systems, such as catalysts for polymer synthesis. Patent literature describes metal complexes for the copolymerization of epoxides and carbon dioxide where ligands can be functionalized with various groups, including 2-bromoethyl groups, to modulate catalyst activity. google.com

Sustainable and Green Chemical Synthesis Approaches

In line with the 12 Principles of Green Chemistry, current and future research aims to develop more environmentally benign methods for both the synthesis and application of this compound. bridgew.edursc.org

Catalytic and Atom-Efficient Reactions: A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. bridgew.edu The development of catalytic C-H functionalization reactions using related silyl halides is a step in this direction, as it maximizes atom economy and reduces waste. nih.gov Future research into the synthesis of this compound will likely focus on replacing stoichiometric radical initiators with more efficient and recyclable catalytic systems.

Alternative Solvents and Reaction Conditions: The choice of solvent is critical to the environmental impact of a chemical process. Research into related organosilicon reactions has explored the use of ionic liquids as alternative reaction media. rsc.org These solvents can offer benefits such as low volatility and high thermal stability, potentially leading to safer processes and easier product separation. rsc.org Applying these or other green solvents (e.g., supercritical fluids, aqueous media) to the synthesis and reactions of this compound is a key area for future investigation. ub.edu.ar

Q & A

Q. What are the established synthetic methodologies for preparing (2-Bromoethyl)trimethylsilane in high purity?

this compound is typically synthesized via silylation of 2-bromoethanol using chlorotrimethylsilane in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, halogen exchange reactions with trimethylsilyl reagents and bromoethyl precursors can be employed. Purification often involves fractional distillation under reduced pressure (≤1 atm) due to its volatility (boiling point ~104–108°C) and sensitivity to moisture. Analytical methods like GC-MS or ¹H/¹³C NMR are critical for verifying purity (>95%) and detecting residual solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers observe?

- ¹H NMR : Distinct signals for the trimethylsilyl group (δ 0.0–0.2 ppm, singlet) and β-bromoethyl protons (δ 3.4–3.6 ppm for CH₂Br; δ 1.8–2.2 ppm for adjacent CH₂-Si).

- ¹³C NMR : Peaks at δ 5–10 ppm (Si-CH₃), δ 25–30 ppm (CH₂-Si), and δ 35–40 ppm (CH₂Br).

- IR : Strong absorption at ~1250 cm⁻¹ (Si-C stretching) and 550–650 cm⁻¹ (C-Br vibration). Mass spectrometry (EI-MS) typically shows fragmentation patterns at m/z 181 [M⁺ - Br] and 73 [Si(CH₃)₃⁺] .

Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass bottles to prevent photodegradation and hydrolysis. Use molecular sieves (3Å) to absorb residual moisture. Shelf life is typically 6–12 months under these conditions, but periodic NMR analysis is recommended to monitor decomposition (e.g., formation of silanol byproducts) .

Advanced Research Questions

Q. How does the β-bromoethyl group influence the reactivity of trimethylsilane derivatives in nucleophilic substitution reactions compared to other halogenated silanes?

The β-bromoethyl group enhances electrophilicity due to the electron-withdrawing effect of bromine, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Compared to chloro analogs, bromine’s lower electronegativity and larger atomic radius improve leaving-group ability, reducing activation energy by ~15–20 kJ/mol. However, steric hindrance from the trimethylsilyl group can slow bimolecular reactions, favoring elimination pathways unless polar aprotic solvents (e.g., DMF, DMSO) are used to stabilize transition states .

Q. What experimental strategies can mitigate competing elimination pathways during coupling reactions involving this compound?

- Temperature control : Maintain reactions at 0–25°C to suppress β-hydride elimination.

- Base selection : Use weak bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to avoid dehydrohalogenation.

- Solvent optimization : High-polarity solvents (e.g., acetonitrile) stabilize carbocation intermediates in SN1 mechanisms, while DMF enhances SN2 kinetics.

- Catalyst design : Transition metals (e.g., Pd/Cu) in cross-coupling reactions can direct selectivity toward substitution over elimination .

Q. How can computational chemistry methods be employed to predict and rationalize the regioselectivity of this compound in transition metal-catalyzed cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the interaction between the β-bromoethyl group and metal catalysts. For example, Pd-catalyzed couplings show preferential oxidative addition at the C-Br bond (ΔG‡ ~25 kcal/mol) versus C-Si bonds (ΔG‡ >40 kcal/mol). Frontier molecular orbital analysis reveals that the LUMO of this compound localizes on the brominated carbon, directing nucleophilic attack .

Q. What advanced analytical techniques (e.g., in situ NMR, mass spectrometry) are required to identify transient intermediates in photochemical reactions involving this compound?

- In situ ¹⁹F NMR : Tracks fluorinated intermediates in trifluoromethylation reactions.

- Time-resolved ESI-MS : Captures short-lived species like silyl radicals (detected at m/z 135 [Si(CH₃)₃CH₂⁺]).

- EPR spectroscopy : Identifies radical intermediates generated under UV irradiation.

- Cryogenic trapping : Stabilizes reactive intermediates at –196°C for X-ray crystallography .

Q. How do steric effects from the trimethylsilyl group impact the kinetic vs thermodynamic control in multi-step syntheses utilizing this compound?

The bulky trimethylsilyl group imposes significant steric hindrance, favoring kinetic products in fast reactions (e.g., Grignard additions) where transition states are less crowded. In contrast, thermodynamic control dominates in reversible reactions (e.g., Claisen rearrangements), where the silyl group stabilizes products through hyperconjugation. For example, in allylation reactions, steric effects shift selectivity from 1,2- to 1,4-addition products by ~3:1 under kinetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.